molecular formula C22H17N3O4 B2609957 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1334371-44-6

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2609957
CAS No.: 1334371-44-6
M. Wt: 387.395
InChI Key: WKIZHVOHWQGBQF-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic hybrid compound designed for advanced life science research, merging a chromen-4-one (chromone) core with a phenylpyrimidinone pharmacophore via a flexible ethyl carboxamide linker. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for probing diseases such as cancer, inflammatory conditions, and infectious diseases . The chromone scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and anti-HIV effects, making it a versatile template for developing new therapeutic agents . The specific incorporation of the 6-oxo-4-phenylpyrimidine moiety, structurally similar to compounds investigated in scientific studies, suggests potential for interaction with enzymatic targets like kinases or other ATP-binding sites . The mechanism of action for such a chimeric molecule is anticipated to be multi-factorial, potentially involving the inhibition of key cellular enzymes or the modulation of signaling pathways central to disease progression. Researchers can utilize this compound as a chemical probe to study these pathways or as a lead structure for the rational design of novel inhibitors. It is strictly intended for non-human, in-vitro research applications in controlled laboratory environments. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c26-18-13-20(29-19-9-5-4-8-16(18)19)22(28)23-10-11-25-14-24-17(12-21(25)27)15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIZHVOHWQGBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidinyl Moiety: This step may involve the condensation of a phenylpyrimidine derivative with the chromene core.

    Amidation Reaction: The final step could involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The chromene and pyrimidinyl moieties could play a role in binding to the target, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share the 4-oxo-chromene-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound A : 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide
  • Key Differences: The ethyl linker terminates in a pyridazine ring substituted with a triazole group instead of a phenylpyrimidin. Triazole groups enhance hydrogen-bonding capacity and metabolic stability compared to phenylpyrimidin. Inferred Impact: Potential differences in target selectivity (e.g., kinase vs. antimicrobial targets) due to heterocycle variations.
Compound B : 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
  • Key Differences: The carboxamide is directly linked to a benzothiazole ring bearing a trifluoromethyl group. Inferred Impact: Improved bioavailability but reduced solubility in aqueous environments compared to the target compound.
Compound C : 6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide
  • Key Differences :
    • Chloro and methyl substituents on the chromene core, along with a sulfamoylphenyl-pyrimidine group.
    • Sulfamoyl groups introduce strong electron-withdrawing effects, altering electronic distribution.
    • Inferred Impact : Enhanced binding to enzymes requiring electron-deficient aromatic systems (e.g., dihydrofolate reductase).

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~423.42 g/mol (estimated) ~410.38 g/mol 396.33 g/mol 529.97 g/mol
Core Substituent Phenylpyrimidin-ethyl Triazolyl-pyridazin-ethyl Trifluoromethyl-benzothiazole Sulfamoylphenyl-dimethylpyrimidin
Key Functional Groups 4-oxo chromene, carboxamide 4-oxo chromene, triazole 4-oxo chromene, CF3 4-oxo chromene, sulfamoyl
Lipophilicity (LogP) Moderate (predicted) Moderate High Low (due to sulfamoyl)

Biological Activity

The compound 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide represents a unique chemical structure combining chromene and pyrimidine moieties. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4}, with a molecular weight of approximately 387.395 g/mol. The structure features a chromene core linked to a pyrimidine derivative, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC22H21N3O4
Molecular Weight387.395 g/mol
PurityTypically 95%

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are important in neurodegenerative diseases and inflammation.
  • Antioxidant Activity : The presence of chromene may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
  • Multi-target Interaction : The structural complexity suggests potential interactions with multiple biological targets, which can be beneficial in treating multifactorial diseases.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance, derivatives containing chromene structures have been assessed for their inhibitory effects against various enzymes associated with Alzheimer's disease and inflammation.

  • Cholinesterase Inhibition : Compounds similar to the target molecule have demonstrated significant inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 µM to 24.3 µM depending on the substituents present on the aromatic rings .
  • Anti-inflammatory Activity : Compounds targeting COX enzymes have shown promise in reducing inflammation, indicating that the chromene moiety may enhance anti-inflammatory effects .

Case Studies

A study published in MDPI highlighted the synthesis and biological assessment of flavanones with chromene moieties, demonstrating moderate antimicrobial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) . The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications at specific positions on the pyrimidine or chromene rings can significantly affect their potency and selectivity towards biological targets.

Table 2: Structure-Activity Relationship Insights

Modification PositionEffect on Activity
4-position on PyrimidineIncreased AChE inhibition
Ethyl Linker VariantsAltered binding affinity to COX enzymes

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